molecular formula C16H17N5O2 B2839291 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide CAS No. 899966-52-0

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide

Cat. No.: B2839291
CAS No.: 899966-52-0
M. Wt: 311.345
InChI Key: GEXPKQKWHCKDJI-UHFFFAOYSA-N
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Description

This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their potential biological activities . The p-tolyl groups (CH3C6H4-) are functional groups related to toluene . They are considered nonpolar and hydrophobic groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amide group (-CONH2) is typically reactive towards acids, bases, and certain reagents. The pyrazolopyrimidine moiety might undergo reactions typical of aromatic compounds .

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial and Insecticidal Properties

The synthesis of pyrimidine linked pyrazole heterocyclics demonstrates significant insecticidal and antimicrobial potentials. These compounds have been evaluated for their activity against Pseudococcidae insects and various microorganisms, indicating their relevance in developing new insecticides and antimicrobials (Deohate & Palaspagar, 2020).

Antitumor Activities

Research on pyrazolo[3,4-d]pyrimidine analogues has shown in vitro cell growth inhibitory activities, suggesting their potential as antitumor agents. This includes studies on the synthesis of pyrazolo[3,4-d]pyrimidine analogues of potent antitumor agents, highlighting their application in cancer treatment (Taylor & Patel, 1992).

Analgesic and Enzyme Inhibitory Effects

Some pyrazolo[1,5-a]pyrimidinones have shown pronounced analgesic activity and selective enzyme inhibition, marking them as promising candidates for pain management and targeted enzyme inhibition (Burgart et al., 2020).

Drug Delivery and Pharmacokinetic Improvement

Nanosystems for Enhanced Solubility

The poor aqueous solubility of pyrazolo[3,4-d]pyrimidines poses a challenge for their development as clinical drug candidates. Studies have focused on improving their solubility and pharmacokinetic properties through the development of albumin nanoparticles and liposomes. This approach not only enhances the solubility but also potentially improves the delivery and efficacy of these compounds in treating neuroblastoma (Vignaroli et al., 2016).

Properties

IUPAC Name

2-methyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-10(2)15(22)19-20-9-17-14-13(16(20)23)8-18-21(14)12-6-4-11(3)5-7-12/h4-10H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXPKQKWHCKDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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